molecular formula C20H24ClN3O4 B10981235 3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B10981235
M. Wt: 405.9 g/mol
InChI Key: SRDMUZAKJPSCAJ-UHFFFAOYSA-N
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Description

3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxypiperidinyl group, and a diazaspiro nonane dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring via a cyclization reaction.

    Spiro Compound Formation: The final step involves the formation of the diazaspiro nonane dione core through a spirocyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24ClN3O4

Molecular Weight

405.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C20H24ClN3O4/c21-15-5-3-14(4-6-15)20(28)9-11-23(12-10-20)16(25)13-24-17(26)19(22-18(24)27)7-1-2-8-19/h3-6,28H,1-2,7-13H2,(H,22,27)

InChI Key

SRDMUZAKJPSCAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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